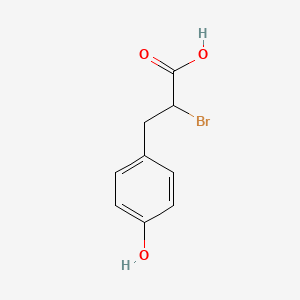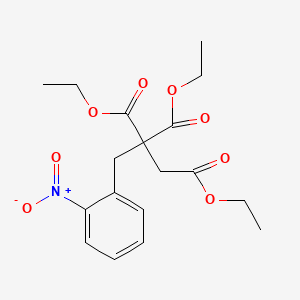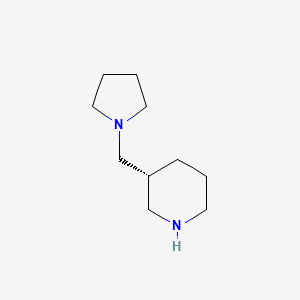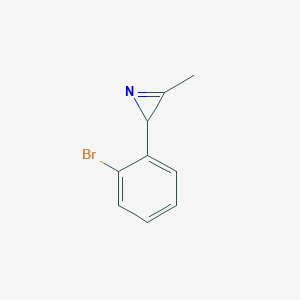
1,2-Dichloro-3-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-3-ethoxybenzene is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to an ethyl ether group. This compound is part of the broader class of ethers, which are known for their relatively low reactivity and utility in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-ethoxybenzene can be achieved through several methods:
Williamson Ether Synthesis: This method involves the reaction of 2,3-dichlorophenol with an ethyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Acid-Catalyzed Dehydration: Another method involves the acid-catalyzed dehydration of 2,3-dichlorophenol with ethanol.
Industrial Production Methods
Industrial production of this compound often employs the Williamson Ether Synthesis due to its efficiency and relatively mild reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-3-ethoxybenzene undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: HBr, HI, H2SO4
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Substituted ethers and phenols
Aplicaciones Científicas De Investigación
1,2-Dichloro-3-ethoxybenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-3-ethoxybenzene involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
1,2-Dichloro-3-ethoxybenzene can be compared with other similar compounds such as:
- 2,4-Dichlorophenylethyl ether
- 2,3-Dichlorophenylmethyl ether
- 2,3-Dichlorophenylpropyl ether
Uniqueness
The unique positioning of the chlorine atoms on the phenyl ring in this compound imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific binding affinities in biological systems .
Propiedades
Fórmula molecular |
C8H8Cl2O |
|---|---|
Peso molecular |
191.05 g/mol |
Nombre IUPAC |
1,2-dichloro-3-ethoxybenzene |
InChI |
InChI=1S/C8H8Cl2O/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3 |
Clave InChI |
AZEDTVCUFIKLGR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylate](/img/structure/B8498860.png)
![Benzenamine, N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B8498872.png)












